1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
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Overview
Description
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves the reaction of 4-(4-chlorophenyl)piperazine with 5-methoxyindole-1-yl-ethanone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a ligand for various biological receptors, making it useful in receptor binding studies.
Medicine: The compound has been investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone can be compared with other indole derivatives, such as:
- 1-(4-chlorophenyl)piperazin-1-yl)-1H-indole-3-carboxamide
- 1-(4-chlorophenyl)piperazin-1-yl)-1H-indole-2-carboxylic acid
- 1-(4-chlorophenyl)piperazin-1-yl)-1H-indole-5-carboxylic acid
These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the indole and piperazine moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H22ClN3O2 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C21H22ClN3O2/c1-27-19-6-7-20-16(14-19)8-9-25(20)15-21(26)24-12-10-23(11-13-24)18-4-2-17(22)3-5-18/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
JRAZZHFTVCRAJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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